molecular formula C9H8N2S B6253768 1H,4H,5H-thieno[2,3-g]indazole CAS No. 35635-88-2

1H,4H,5H-thieno[2,3-g]indazole

Cat. No.: B6253768
CAS No.: 35635-88-2
M. Wt: 176.2
InChI Key:
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Description

1H,4H,5H-thieno[2,3-g]indazole is a heterocyclic compound that features a fused ring system combining a thiophene ring and an indazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,5H-thieno[2,3-g]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a copper-catalyzed cyclization of 2-azidobenzaldehydes with amines can be employed to form the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1H,4H,5H-thieno[2,3-g]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

1H,4H,5H-thieno[2,3-g]indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,4H,5H-thieno[2,3-g]indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: 1H,4H,5H-thieno[2,3-g]indazole is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

35635-88-2

Molecular Formula

C9H8N2S

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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